N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
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Overview
Description
N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the reaction of 4-methoxybenzylamine with a benzothiazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzothiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-(4-methoxyphenyl)benzothiazole
- 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid
- N-(4-methoxybenzyl)-2-benzothiazolylacetamide
Uniqueness
N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives. Its unique combination of functional groups allows for diverse applications and interactions within various scientific fields.
Properties
Molecular Formula |
C17H16N2O3S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O3S/c1-22-13-8-6-12(7-9-13)10-18-16(20)11-19-17(21)14-4-2-3-5-15(14)23-19/h2-9H,10-11H2,1H3,(H,18,20) |
InChI Key |
CBMBIHUUPMCAFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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